Crystal Structure Geometry: Anti Oximic Conformation vs. Unsubstituted and Methyl-Substituted Analogs
The solid-state geometry of 3-methoxy-4-nitrosophenol (as its quinone monooxime tautomer) reveals a distinct anti orientation of the oximic function relative to the methoxy group, resulting in the absence of intramolecular hydrogen bonding and favoring strong intermolecular interactions . In contrast, unsubstituted 4-nitrosophenol exists in a nitroso/quinone monooxime tautomeric equilibrium where the nitroso form is much more photoreactive than the monooxime form [1], whereas 3-methoxy-4-nitrosophenol's crystal structure definitively locks it into a specific intermolecular packing arrangement. This geometry is not observed in ortho-substituted analogs or in 2,6-dimethyl-4-nitrosophenol, which possess different steric and electronic environments [2].
Anti oximic conformation; no intramolecular H-bond; strong intermolecular interactions
Defines solid-state packing distinct from tautomeric equilibrium analogs
Qualitative structural distinction; single-crystal XRD
| Evidence Dimension | Crystal packing and oximic conformation |
|---|---|
| Target Compound Data | Anti orientation of oximic group relative to methoxy; no intramolecular H-bonding; strong intermolecular interactions; two molecules per asymmetric unit with distinct packing |
| Comparator Or Baseline | Unsubstituted 4-nitrosophenol: exists in dynamic nitroso/quinone monooxime tautomeric equilibrium [1]; 2,6-Dimethyl-4-nitrosophenol (CAS 13331-93-6): different steric bulk and no methoxy group [2] |
| Quantified Difference | Not numerically quantified (qualitative structural distinction) |
| Conditions | Single-crystal X-ray diffraction for target compound; photochemical studies for comparator equilibrium |
Why This Matters
For solid-state applications (e.g., material science, crystal engineering) or any process sensitive to intermolecular interactions, this specific geometry may be a critical selection criterion.
- [1] Le Noble, W. J. (1965). Photochemical behavior of 4-nitrosophenol in aqueous solution. Journal of the American Chemical Society, 87(11), 2434–2437. View Source
- [2] NIST Chemistry WebBook. (2026). Phenol, 2,6-dimethyl-4-nitroso- (CAS 13331-93-6). National Institute of Standards and Technology. View Source
